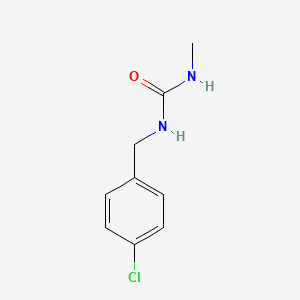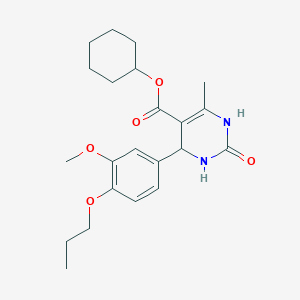
N-(4-chlorobenzyl)-N'-methylurea
Overview
Description
N-(4-chlorobenzyl)-N'-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMU and has been studied extensively for its biological and physiological effects.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-methylurea has been studied extensively for its potential applications in various fields. One of the most significant applications of CMU is in the field of cancer research. Studies have shown that CMU has potent anticancer properties and can inhibit the growth of cancer cells. Furthermore, CMU has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-methylurea is not fully understood. However, studies have shown that CMU inhibits the activity of enzymes that are involved in cell division and proliferation. This inhibition leads to the arrest of cell growth and ultimately cell death. CMU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-methylurea has been found to have significant biochemical and physiological effects. Studies have shown that CMU can induce DNA damage, leading to the activation of DNA repair mechanisms. Furthermore, CMU has been found to alter the expression of genes involved in cell cycle regulation and apoptosis. These effects make CMU a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(4-chlorobenzyl)-N'-methylurea is its high potency. CMU has been found to be effective at low concentrations, making it a cost-effective option for research laboratories. However, one of the limitations of CMU is its potential toxicity. High concentrations of CMU can have adverse effects on cell viability and may lead to cell death.
Future Directions
There are several future directions for research on N-(4-chlorobenzyl)-N'-methylurea. One of the significant areas of research is the development of new cancer therapies based on CMU. Furthermore, studies are needed to understand the mechanism of action of CMU fully. This understanding will help in the development of more effective therapies. Another area of research is the development of new synthetic methods for CMU, which can lead to improved yields and purity.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-methylurea is a chemical compound that has significant potential in scientific research. Its potent anticancer, antifungal, and antibacterial properties make it a potential candidate for the development of new therapies. The synthesis method of CMU has been optimized for high yields and purity, making it a cost-effective option for research laboratories. However, the potential toxicity of CMU is a limitation that needs to be addressed. Overall, further research on CMU is needed, and it holds promise for the development of new therapies in the future.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-methylurea involves the reaction of 4-chlorobenzylamine with methyl isocyanate. This reaction takes place in the presence of a catalyst such as triethylamine and yields CMU as a white crystalline solid. This synthesis method has been widely used in research laboratories and has been optimized for high yields and purity.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAYRAHLBHKAFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870023 | |
| Record name | N-[(4-Chlorophenyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13278-62-1 | |
| Record name | NSC75937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Chlorophenyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)

![11-methyl-4-(2-naphthylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117104.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
